
GW0742
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GW0742 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Thiazolring beinhaltet. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert.
Einführung von Substituenten: Verschiedene Substituenten, wie Fluor- und Trifluormethylgruppen, werden durch elektrophilen aromatischen Substitutionen in den aromatischen Ring eingeführt.
Kupplungsreaktionen: Der Thiazolring wird dann durch Kreuzkupplungsreaktionen, wie Suzuki- oder Stille-Kupplung, mit anderen aromatischen Ringen gekoppelt, um die endgültige Struktur von this compound zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GW0742 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolring, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden unter geeigneten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, reduzierte Derivate und substituierte aromatische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
GW0742 has shown promise as a therapeutic agent in cancer treatment, particularly in ovarian cancer. A study demonstrated that this compound acts as a thyroid hormone receptor antagonist, reducing the viability and metabolic activity of granulosa cell tumors. The compound was found to decrease the ATP production rate from mitochondrial respiration and glycolysis in treated cells, indicating its potential as an adjuvant therapy for tumors expressing thyroid hormone receptors .
Case Study: Ovarian Granulosa Cell Tumors
- Objective : Evaluate the effects of this compound on granulosa cell tumors.
- Methodology : Treatment of non-luteinized ovarian granulosa cells with varying concentrations of this compound.
- Findings :
- Significant reduction in cell viability at concentrations of 25–100 µM.
- Upregulation of TRβ expression in granulosa cells.
- Decreased ATP production rates in KGN cells.
Metabolic Disorders
This compound has been investigated for its role in improving glucose homeostasis and insulin sensitivity in diabetic models. Research indicates that this compound enhances insulin sensitivity and reduces hyperglycemia in type 1 diabetic rats by modulating key metabolic pathways.
Case Study: Diabetes Management
- Objective : Assess the effects of this compound on glucose metabolism in diabetic rats.
- Methodology : Administer this compound to diabetic rats and evaluate glucose homeostasis using hyperinsulinemic-euglycemic clamps.
- Findings :
Cardiovascular Applications
This compound has been linked to cardiovascular health through its effects on gene expression related to heart function. In models of right heart hypertrophy, this compound treatment resulted in significant alterations in gene expression associated with cardiovascular diseases.
Case Study: Right Heart Hypertrophy
- Objective : Investigate the impact of this compound on gene expression in hypertrophied hearts.
- Methodology : Administer this compound to mice with induced right heart hypertrophy via pulmonary artery banding.
- Findings :
Regenerative Medicine
This compound has also been studied for its effects on mesenchymal stem cells (MSCs) and their chondrogenic potential. Research suggests that this compound enhances chondrogenesis, making it a candidate for applications in tissue engineering and regenerative therapies.
Case Study: Chondrogenesis Enhancement
- Objective : Evaluate the effects of this compound on MSC-derived cartilage formation.
- Methodology : Treat human bone marrow-derived MSCs with this compound and assess chondrogenic markers.
- Findings :
Summary Table of Applications
Wirkmechanismus
GW0742 exerts its effects by activating peroxisome proliferator-activated receptor delta, a nuclear receptor protein that functions as a transcription factor regulating the expression of genes. This activation leads to:
Regulation of Energy Metabolism: This compound enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization.
Reduction of Inflammation: This compound modulates signaling pathways associated with inflammation, leading to reduced production of pro-inflammatory cytokines.
Cardiovascular Effects: This compound affects lipid metabolism and reduces inflammation, contributing to improved cardiovascular function.
Vergleich Mit ähnlichen Verbindungen
GW0742 wird oft mit anderen Peroxisomenproliferator-aktivierten Rezeptoragonisten verglichen, wie z. B.:
GW501516 (Cardarine): Sowohl this compound als auch GW501516 sind selektive Agonisten des Peroxisomenproliferator-aktivierten Rezeptors delta.
Pioglitazon: Pioglitazon ist ein Peroxisomenproliferator-aktivierter Rezeptor gamma-Agonist, der hauptsächlich wegen seiner antidiabetischen Wirkungen eingesetzt wird.
Fazit
This compound ist ein potenter und selektiver Agonist des Peroxisomenproliferator-aktivierten Rezeptors delta mit erheblichem Potenzial in verschiedenen Anwendungen der wissenschaftlichen Forschung. Sein einzigartiger Wirkmechanismus und seine hohe Selektivität machen es zu einem vielversprechenden Kandidaten für weitere Untersuchungen in den Bereichen Stoffwechselstörungen, Herz-Kreislauf-Erkrankungen, Entzündungen und neurodegenerative Erkrankungen.
Biologische Aktivität
GW0742 is a selective agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has garnered attention for its diverse biological activities, particularly in cardiovascular health, metabolic regulation, and inflammatory responses. Research indicates that this compound can modulate various cellular processes, including vasodilation, chondrogenesis, and neuroinflammation.
Cardiovascular Effects
This compound has been shown to induce vasorelaxation in systemic and pulmonary vessels. In studies involving rat models of pulmonary hypertension, daily administration of this compound significantly reduced right heart hypertrophy and right ventricular systolic pressure. The mechanism underlying this effect appears to be independent of the PPARβ/δ receptor or prostacyclin receptors, instead involving the inhibition of RhoA activity .
Table 1: Cardiovascular Effects of this compound
Chondrogenesis Enhancement
This compound has demonstrated a significant ability to enhance chondrogenesis in mesenchymal stem cells (MSCs). In vitro studies showed that this compound increased the expression of type II collagen and glycosaminoglycan (GAG) in MSC-derived pellets. This suggests its potential utility in cartilage repair and regeneration .
Table 2: Chondrogenic Effects of this compound
Study Reference | Model | Concentration | Key Findings |
---|---|---|---|
Human bone marrow-derived MSCs | 1-2 µg/mL | Increased chondrogenic markers and improved repair quality in vivo |
Neuroinflammatory Response
In a rat model of hypoxia-ischemia, this compound was found to significantly reduce the activation of pro-inflammatory microglia. This effect was associated with decreased expression of inflammatory markers such as TXNIP and NLRP3, suggesting a potential role for this compound in neuroprotection .
Table 3: Neuroinflammatory Effects of this compound
Study Reference | Model | Treatment Duration | Key Findings |
---|---|---|---|
Rat model of hypoxia-ischemia | 7 days | Reduced microglial activation and inflammatory cytokine expression |
Case Study: Pulmonary Function Improvement
A study demonstrated that pulmonary administration of this compound improved respiratory function in emphysema model mice. This finding highlights the potential therapeutic applications of this compound in respiratory diseases .
Research Findings on Endothelial Metabolism
This compound was shown to induce a context-dependent metabolic response in human umbilical vein endothelial cells (HUVEC). The compound enhanced fatty acid oxidation (FAO) while maintaining glycolysis during tubulogenesis, indicating its role in endothelial cell behavior and tissue maintenance .
Table 4: Metabolic Effects on Endothelial Cells
Eigenschaften
IUPAC Name |
2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040760 | |
Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-84-6 | |
Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW0742 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-0742 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.